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Introduction

IRC-083864, also known as Debio 0931, is a potent, first-in-class, small molecule inhibitor of
the cell division cycle 25 (CDC25) family of phosphatases.[1][2][3] CDC25 phosphatases are
crucial regulators of the cell cycle, and their overexpression is linked to the progression of
various human cancers.[1][3] By targeting this family of enzymes, IRC-083864 represents a
promising therapeutic agent for the treatment of cancer.[1][3] This technical guide provides a
comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical
activity of IRC-083864.

Discovery and Development

IRC-083864 was identified by researchers at Ipsen as a novel bis-quinone compound with
potent inhibitory activity against CDC25 phosphatases.[1][4] In September 2009, Ipsen and
Debiopharm entered into an exclusive worldwide licensing agreement for the development and
commercialization of IRC-083864, at which point it was also designated as Debio 0931.[3] The
compound was slated for a full development program with the potential for Ipsen to re-acquire
rights after the completion of Phase Il clinical trials.[3]

Chemical Properties
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IRC-083864 is a complex heterocyclic molecule with the chemical formula C2sH25F2Ns0sS and

a molecular weight of 581.59 g/mol .[5][6]

Property

Value

IUPAC Name

2-(2,5-difluorophenyl)-6-[[3-[methyl-[3-[(2-
methyl-4,7-dioxo-1,3-benzothiazol-5-
yl)amino]propyllamino]propyllamino]-1,3-
benzoxazole-4,7-dione[6]

SMILES

Cclnc2C(=0)C(=CC(=0)c2s1)NCCCN(C)CCC
NC3=CC(=0)c4c(C3=0)oc(-c5cc(ccc5F)F)n4[5]

InChl

InChl=1S/C28H25F2N505S/c1-14-33-23-
24(38)18(13-21(37)27(23)41-14)31-7-3-9-
35(2)10-4-8-32-19-12-20(36)22-26(25(19)39)40-
28(34-22)16-11-15(29)5-6-17(16)30/h5-6,11-
13,31-32H,3-4,7-10H2,1-2H3[5]

CAS Number

1142057-18-86]

Proposed Synthesis

While the specific synthetic route for IRC-083864 is proprietary, a plausible approach can be

conceptualized based on the synthesis of its core heterocyclic structures. The molecule

consists of three main fragments: a 2-(2,5-difluorophenyl)-1,3-benzoxazole-4,7-dione core, a 2-

methyl-1,3-benzothiazole-4,7-dione core, and a diamine linker. A convergent synthesis would

likely involve the independent synthesis of these fragments followed by their coupling.

A potential retrosynthetic analysis is depicted below.
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Caption: A simplified retrosynthetic pathway for IRC-083864.

Mechanism of Action

IRC-083864 exerts its anti-cancer effects by inhibiting the activity of CDC25 phosphatases.[1]
These dual-specificity phosphatases dephosphorylate and activate cyclin-dependent kinases
(CDKs), which are key drivers of cell cycle progression.[1] By inhibiting CDC25, IRC-083864
prevents the activation of CDKSs, leading to cell cycle arrest and the suppression of tumor
growth.[1][7] It has been demonstrated that IRC-083864 treatment leads to increased

phosphorylation of CDK1.[7]

The following diagram illustrates the signaling pathway targeted by IRC-083864.
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Caption: Mechanism of action of IRC-083864 on the cell cycle.

Preclinical Activity
In Vitro Activity

IRC-083864 has demonstrated potent inhibitory activity against several isoforms of the CDC25
enzyme and has shown significant anti-proliferative effects across a range of human cancer
cell lines, including those resistant to standard chemotherapeutic agents.[1]

Table 1: In Vitro Inhibitory Activity of IRC-083864

Target/Cell Line ICs0 (M)
Recombinant human full-length CDC25 23[8]

CDC25A 23 + 1.7[9]
CDC25B2 26 + 4.4]9]
CDC25B3 53 + 9.4[9]
CDC25C 23 £ 0.4]9]
CDC25C-catalytic domain 11 +1.5[9]
HL60 (Human promyelocytic leukemia) 47[8]

The compound is also active against various other tumor cell lines, including MIA PaCa-2
(pancreatic cancer), DU145 and LNCaP (prostate cancer), MCF-7 (breast cancer), and A2058
(melanoma) in the nanomolar range.[9]

In Vivo Activity

In animal models, orally administered IRC-083864 has shown a dose-dependent delay in tumor
growth.[1] Studies in mice bearing human prostate cancer xenografts (MIA PaCa-2 and
LNCaP) demonstrated significant tumor growth inhibition.[1][7] While higher doses were
associated with body weight loss in animal models, lower, effective doses were well-tolerated.

[7]
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Experimental Protocols

The following are generalized protocols for the types of experiments likely conducted to
characterize IRC-083864. The specific details of the actual experiments performed may vary.

CDC25 Phosphatase Inhibition Assay

e Objective: To determine the in vitro inhibitory activity of IRC-083864 against CDC25
phosphatase isoforms.

o Materials: Recombinant human CDC25 isoforms, a fluorogenic phosphatase substrate (e.g.,
OMFP), assay buffer, microplates, and a fluorescence plate reader.

e Procedure:
1. Adilution series of IRC-083864 is prepared in the assay buffer.

2. The recombinant CDC25 enzyme is added to the wells of a microplate containing the

diluted compound or vehicle control.

3. The plate is incubated for a predetermined period to allow for compound-enzyme
interaction.

4. The fluorogenic substrate is added to initiate the enzymatic reaction.
5. The fluorescence intensity is measured over time using a plate reader.

6. The rate of substrate conversion is calculated, and ICso values are determined by plotting
the percentage of inhibition against the compound concentration.

Cell Viability Assay

» Objective: To assess the anti-proliferative effect of IRC-083864 on cancer cell lines.

e Materials: Cancer cell lines (e.g., HL60), cell culture medium, fetal bovine serum, antibiotics,
IRC-083864, a viability reagent (e.g., MTT, CellTiter-Glo®), multi-well plates, and a plate
reader.

e Procedure:
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1. Cells are seeded into 96-well plates and allowed to adhere overnight.

2. The cells are treated with a serial dilution of IRC-083864 or a vehicle control.

3. The plates are incubated for a specified period (e.g., 72 hours).

4. The viability reagent is added to each well according to the manufacturer's instructions.
5. The absorbance or luminescence is measured using a plate reader.

6. The percentage of cell viability is calculated relative to the vehicle-treated control, and I1Cso
values are determined.

Xenograft Tumor Model

» Objective: To evaluate the in vivo anti-tumor efficacy of IRC-083864.

e Materials: Immunocompromised mice (e.g., hude mice), human cancer cells for implantation,
IRC-083864 formulated for oral administration, calipers for tumor measurement.

e Procedure:
1. Human cancer cells are subcutaneously injected into the flank of the mice.
2. Tumors are allowed to grow to a palpable size.
3. The mice are randomized into treatment and control groups.

4. IRC-083864 is administered orally to the treatment group at various doses, while the
control group receives the vehicle.

5. Tumor volume and body weight are measured regularly.

6. The study is continued for a predefined period or until the tumors in the control group
reach a specific size.

7. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups
to the control group.
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The workflow for a typical preclinical evaluation of a compound like IRC-083864 is outlined
below.

Compound Discovery and Synthesis

Y

In Vitro Testing

Biochemical and Cellular Assays

\4
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Caption: Preclinical development workflow for IRC-083864.

Conclusion

IRC-083864 is a potent and selective inhibitor of the CDC25 family of phosphatases with
promising anti-cancer activity demonstrated in both in vitro and in vivo preclinical models. Its
novel mechanism of action, targeting a key regulator of the cell cycle, makes it a valuable
candidate for further development as a cancer therapeutic, particularly in the context of drug-
resistant tumors. The progression of IRC-083864 (Debio 0931) into clinical trials will be crucial
in determining its therapeutic potential in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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